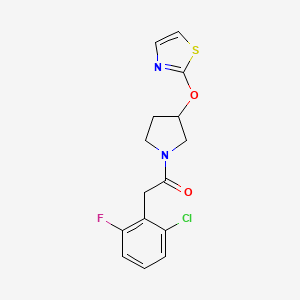![molecular formula C10H17Br B2982117 9-(Bromomethyl)spiro[3.5]nonane CAS No. 2248268-04-2](/img/structure/B2982117.png)
9-(Bromomethyl)spiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Bromomethyl)spiro[35]nonane is an organic compound characterized by a spirocyclic structure, where a bromomethyl group is attached to a spiro[35]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Bromomethyl)spiro[3.5]nonane typically involves the bromination of spiro[3.5]nonane. One common method includes the reaction of spiro[3.5]nonane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the desired position on the spirocyclic framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-(Bromomethyl)spiro[3.5]nonane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of spiro[3.5]nonane.
Oxidation: Products include spiro[3.5]nonane derivatives with hydroxyl or carbonyl functionalities.
Reduction: The major product is spiro[3.5]nonane with a methyl group replacing the bromomethyl group.
Aplicaciones Científicas De Investigación
9-(Bromomethyl)spiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and in the study of reaction mechanisms involving spirocyclic systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of spirocyclic drugs with unique pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific structural requirements.
Mecanismo De Acción
The mechanism of action of 9-(Bromomethyl)spiro[3.5]nonane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.5]nonane: The parent compound without the bromomethyl group.
5-(Bromomethyl)spiro[3.5]nonane: A positional isomer with the bromomethyl group at a different position.
2-Oxa-7-azaspiro[3.5]nonane: A spirocyclic compound with an oxygen and nitrogen atom in the ring system.
Uniqueness
9-(Bromomethyl)spiro[35]nonane is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and potential applications compared to its isomers and other spirocyclic compounds
Propiedades
IUPAC Name |
9-(bromomethyl)spiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c11-8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAAAJUOSVEDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2982036.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2982037.png)
![3-benzyl-5-(2-chlorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2982038.png)


![2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine](/img/structure/B2982045.png)

![5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2982049.png)



![2,4-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982055.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)
